molecular formula C17H16O2 B14337990 5-Ethenyl-3,3-diphenyl-1,2-dioxolane CAS No. 102261-93-8

5-Ethenyl-3,3-diphenyl-1,2-dioxolane

Cat. No.: B14337990
CAS No.: 102261-93-8
M. Wt: 252.31 g/mol
InChI Key: IKWGHCWFSPZVIF-UHFFFAOYSA-N
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Description

5-Ethenyl-3,3-diphenyl-1,2-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-3,3-diphenyl-1,2-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, diols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

5-Ethenyl-3,3-diphenyl-1,2-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions. The specific mechanism depends on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane without the ethenyl and phenyl groups.

    1,3-Dioxane: A six-membered ring analog with similar reactivity.

    2-Phenyl-1,3-dioxolane: A related compound with one phenyl group.

Uniqueness

5-Ethenyl-3,3-diphenyl-1,2-dioxolane is unique due to the presence of both ethenyl and phenyl groups, which impart distinct reactivity and stability compared to other dioxolanes. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

102261-93-8

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

5-ethenyl-3,3-diphenyldioxolane

InChI

InChI=1S/C17H16O2/c1-2-16-13-17(19-18-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2

InChI Key

IKWGHCWFSPZVIF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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